N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide
Overview
Description
N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide is a useful research compound. Its molecular formula is C19H20F3N3O and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15584676 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Neuroleptic Agents
One key application involves the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group. These compounds are synthesized using a key intermediate, 4,4-bis(p-fluorophenyl)butylbromide, prepared via rhodium-catalyzed hydroformylation. This process demonstrates the compound's utility in pharmaceutical synthesis, particularly in creating medications with neuroleptic properties (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Radiolabeling for Dopamine Reuptake Inhibition
Another application is in the preparation of no-carrier-added fluorine-18 labeled GBR 12909, a specific and high-affinity inhibitor of dopamine reuptake. This application underlines the compound's relevance in developing diagnostic and therapeutic agents for neurological disorders, showcasing its potential in radiopharmaceutical chemistry (Haka & Kilbourn, 1990).
Development of Antibacterial Agents
The compound also finds application in the development of arylfluoroquinolones, a class of antibacterial agents. Its structural modification, particularly when the 1-substituent is 2,4-difluorophenyl, results in compounds with excellent in vitro potency and in vivo efficacy, highlighting its role in addressing bacterial infections (Chu, Fernandes, Maleczka, Nordeen, & Pernet, 1987).
Analytical Chemistry Applications
In analytical chemistry, the compound's derivatives have been analyzed for their degradation products using techniques like micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC), indicating its significance in pharmaceutical analysis (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c1-13(19(26)23-17-7-6-14(20)12-16(17)22)24-8-10-25(11-9-24)18-5-3-2-4-15(18)21/h2-7,12-13H,8-11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALYKBCDFWUQDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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